N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation of an indole derivative with a hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently . The general reaction scheme can be represented as follows:
Starting Materials: 1-benzyl-2-methyl-1H-indole-3-carbaldehyde and 3-hydroxybenzohydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol, often with the addition of a catalytic amount of acetic acid.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive indole moiety.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors and enzymes, potentially inhibiting their activity. The Schiff base structure allows the compound to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is unique due to its indole moiety, which imparts significant biological activity. The presence of the benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-3-hydroxybenzamide |
InChI |
InChI=1S/C24H21N3O2/c1-17-22(15-25-26-24(29)19-10-7-11-20(28)14-19)21-12-5-6-13-23(21)27(17)16-18-8-3-2-4-9-18/h2-15,28H,16H2,1H3,(H,26,29)/b25-15+ |
InChI Key |
ZBZDXEFEOUKODV-MFKUBSTISA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC(=CC=C4)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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